Posaconazole-D5

Description

BenchChem offers high-quality Posaconazole-D5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Posaconazole-D5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

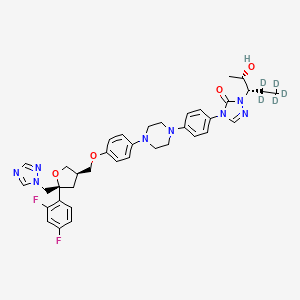

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(3S,4S)-1,1,1,2,2-pentadeuterio-4-hydroxypentan-3-yl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1/i1D3,3D2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGOYPUPXAKGKH-XNZXKHRISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42F2N8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Deuterated Posaconazole Analogs as Internal Standards in Quantitative Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Posaconazole is a broad-spectrum second-generation triazole antifungal agent utilized for the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patient populations.[1][2][3][4][5][6] Given the variability in its oral absorption and potential for drug-drug interactions, therapeutic drug monitoring (TDM) of posaconazole is often recommended to ensure efficacy and safety.[2][7] Accurate and precise quantification of posaconazole in biological matrices such as plasma and serum is paramount for effective TDM and pharmacokinetic studies.[8][9] This is achieved through validated bioanalytical methods, predominantly high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), where the use of a stable isotope-labeled internal standard is critical.[7][9][10][11] Posaconazole-D5, a deuterated analog of posaconazole, serves this essential role.

The primary purpose of using Posaconazole-D5 is to function as an internal standard in the quantitative analysis of posaconazole in biological samples.[12][10] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery. By being chemically identical to posaconazole but with a different mass due to the deuterium atoms, Posaconazole-D5 allows for the correction of variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the measurement.

The Principle of Internal Standardization with Posaconazole-D5

The fundamental principle behind using Posaconazole-D5 as an internal standard in LC-MS/MS analysis is to provide a reference compound that behaves almost identically to the analyte (posaconazole) throughout the analytical process. Any loss of analyte during sample extraction, or fluctuations in the injection volume and mass spectrometer response, will be mirrored by the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to a more reliable quantification.

Experimental Protocols

The use of a deuterated internal standard like Posaconazole-D4 (a close analog to D5) is well-documented in validated LC-MS/MS methods for posaconazole quantification.[12][10] The following is a generalized experimental protocol based on published methods.

Sample Preparation

A common and efficient method for extracting posaconazole from plasma is protein precipitation.

-

Aliquoting : Transfer a small volume (e.g., 50-100 µL) of human plasma, calibrators, or quality control samples into a microcentrifuge tube.

-

Internal Standard Spiking : Add a precise volume of Posaconazole-D5 working solution (at a known concentration) to each tube, except for blank samples.

-

Protein Precipitation : Add a precipitating agent, typically acetonitrile, often in a 3:1 or 4:1 volume ratio to the plasma.[12][13]

-

Vortexing and Centrifugation : Vortex the mixture to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the clear supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

Liquid Chromatography

Rapid chromatographic separation is crucial for high-throughput analysis.

-

Mobile Phase : A typical mobile phase consists of a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to facilitate protonation of the analyte.[10] A common composition is acetonitrile:water:formic acid (55:45:0.1, v/v/v).[10]

-

Flow Rate : A flow rate of around 0.25 mL/min is often employed.[12][10]

-

Injection Volume : A small volume, typically 5-20 µL, of the prepared sample is injected.[14]

Mass Spectrometry

Tandem mass spectrometry with electrospray ionization (ESI) in the positive ion mode is used for detection.

-

Ionization : Electrospray ionization (ESI) in positive mode.

-

Detection : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both posaconazole and its deuterated internal standard.

-

Posaconazole Transition : The protonated molecule [M+H]⁺ of posaconazole (m/z 701.4) is selected as the precursor ion, and a specific product ion (e.g., m/z 683.3, corresponding to a loss of water) is monitored.[9]

-

Posaconazole-D5 Transition : The protonated molecule [M+H]⁺ of Posaconazole-D5 will have a higher mass-to-charge ratio (approximately m/z 706.4). This is selected as the precursor ion, and a corresponding product ion is monitored.

-

Data Presentation

The use of a deuterated internal standard allows for the development of robust and reliable bioanalytical methods. The performance of these methods is evaluated based on several parameters as summarized in the tables below, which are compiled from published studies on posaconazole quantification using deuterated internal standards.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Posaconazole

| Parameter | Reported Value | Reference |

|---|---|---|

| Linearity Range | 2-1000 ng/mL | [12][10] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [12] |

| Correlation Coefficient (r) | >0.999 |[10] |

Table 2: Accuracy and Precision of LC-MS/MS Methods for Posaconazole

| Parameter | Reported Value | Reference |

|---|---|---|

| Inter-batch Accuracy | within ±10% | [12] |

| Intra-batch Accuracy | within ±10% | [12] |

| Inter-run Precision (%CV) | 2.3-8.7% | [11] |

| Intra-run Precision (%CV) | <15% |[12] |

Signaling Pathways and Logical Relationships

The logical relationship in the quantification process using an internal standard is centered on the principle of ratiometric analysis, which is depicted in the diagram below.

Conclusion

Posaconazole-D5 is a critical tool for researchers, clinical laboratories, and pharmaceutical development professionals involved in the study of posaconazole. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is indispensable for achieving the high levels of accuracy, precision, and robustness required for therapeutic drug monitoring and pharmacokinetic research. The detailed protocols and performance data available in the scientific literature underscore the reliability of this approach, ensuring that clinical decisions and research outcomes are based on high-quality quantitative data. The stable isotope-labeled internal standard is the gold standard for correcting analytical variability, and Posaconazole-D5 perfectly fits this role in the bioanalysis of its non-deuterated counterpart.

References

- 1. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Role of Posaconazole Drug in the Treatment of Invasive Fungal Disease: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Posaconazole (Noxafil): a new triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of glucuronide interferences on therapeutic drug monitoring of posaconazole by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijcrt.org [ijcrt.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Commercially Available Posaconazole-D5 Standards for Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Posaconazole-D5, a critical internal standard for the accurate quantification of the antifungal agent posaconazole in biological matrices. This document outlines the specifications of available standards, detailed experimental protocols for their use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, and the rationale for its use in therapeutic drug monitoring (TDM).

Introduction to Posaconazole and the Need for an Internal Standard

Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections.[1] Due to significant inter- and intra-patient pharmacokinetic variability, therapeutic drug monitoring of posaconazole is often recommended to ensure efficacy and minimize potential toxicity.[2] Accurate quantification of posaconazole in biological matrices, such as plasma or serum, is crucial for effective TDM.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they co-elute with the analyte and experience similar ionization effects, correcting for variations in sample preparation and instrument response. Posaconazole-D5, a deuterated form of posaconazole, serves as an ideal internal standard for LC-MS/MS-based bioanalytical methods due to its chemical and physical similarity to the unlabeled drug.[3]

Commercially Available Posaconazole-D5 Standards

Several suppliers offer Posaconazole-D5 for research and bioanalytical applications. The following table summarizes the key specifications of these commercially available standards.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Format |

| MedchemExpress | Posaconazole-d5 | 1217785-83-5 | C₃₇H₃₇D₅F₂N₈O₄ | 705.81 | Not specified | Solid |

| Cayman Chemical | Posaconazole-d₅ | 2649530-57-2 | C₃₇H₃₇D₅F₂N₈O₄ | 705.8 | ≥98% deuterated forms (d₁-d₅) | Solid |

| AChemtek | Posaconazole-d5 | 1217785-83-5 | C₃₇H₃₇D₅F₂N₈O₄ | 705.81 | Not specified | Not specified |

| Simson Pharma | Posaconazole-d5 | 1217785-83-5 | C₃₇H₃₇D₅F₂N₈O₄ | 705.81 | Not specified | Not specified |

Storage Conditions: It is generally recommended to store Posaconazole-D5 powder at -20°C for long-term stability (up to 3 years).[3] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Experimental Protocol: Quantification of Posaconazole in Human Plasma using LC-MS/MS

This section provides a detailed, synthesized protocol for the analysis of posaconazole in human plasma using Posaconazole-D5 as an internal standard. This protocol is based on methodologies described in the scientific literature.[1][4][5]

Materials and Reagents

-

Posaconazole reference standard

-

Posaconazole-D5 internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (blank)

Preparation of Stock and Working Solutions

-

Posaconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve posaconazole reference standard in methanol.

-

Posaconazole-D5 Stock Solution (1 mg/mL): Accurately weigh and dissolve Posaconazole-D5 in methanol.

-

Working Solutions: Prepare serial dilutions of the posaconazole stock solution in methanol to create working solutions for calibration standards and quality controls (QCs). Prepare a working solution of Posaconazole-D5 in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) at a suitable concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting posaconazole from plasma samples.

References

- 1. [PDF] NEW DETERMINATION AND QUANTIFICATION OF POSACONAZOLE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY WITH TANDEM MASS SPECTROMETRY: IT’S APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]

- 2. Determination of posaconazole concentration with LC-MS/MS in adult patients with hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

The Unseen Anchor: A Technical Guide to Posaconazole-D5 as an Internal Standard in Bioanalytical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Posaconazole, a broad-spectrum triazole antifungal agent, is a cornerstone in the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patient populations.[1][2] Its therapeutic efficacy is intrinsically linked to maintaining optimal plasma concentrations, necessitating robust and accurate bioanalytical methods for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[3][4] The gold standard for this quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose reliability hinges on the use of an appropriate internal standard.[5][6] This technical guide delves into the core principles and practical application of Posaconazole-D5, a deuterated analog of posaconazole, and its pivotal role as an internal standard in ensuring the precision and accuracy of bioanalytical data.

Posaconazole exerts its antifungal effect by inhibiting the fungal enzyme lanosterol 14α-demethylase, a key player in the biosynthesis of ergosterol.[7] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.[7]

The Role of Internal Standards in Bioanalytical Chemistry

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added in a known quantity to all samples, calibrators, and quality controls. Its purpose is to correct for the variability inherent in sample preparation and analysis.[8] The ideal internal standard is a stable, isotopically labeled version of the analyte.[9] Deuterated standards, such as Posaconazole-D5, are considered the gold standard for LC-MS/MS assays due to their near-identical chemical and physical characteristics to the unlabeled analyte.[9]

Mechanism of Action of Posaconazole-D5 as an Internal Standard

Posaconazole-D5 is a synthetic version of posaconazole where five hydrogen atoms have been replaced with deuterium atoms.[7][9] This subtle alteration in mass does not significantly impact its chemical properties, such as polarity, solubility, and ionization potential. Consequently, Posaconazole-D5 behaves almost identically to endogenous posaconazole throughout the analytical process, from extraction to detection.

The core of its mechanism lies in its ability to co-elute with posaconazole during liquid chromatography while being distinguishable by the mass spectrometer due to its higher mass. By tracking the ratio of the analyte signal to the internal standard signal, any variations that occur during the analytical workflow—such as inconsistencies in sample extraction recovery, injection volume, or ionization efficiency in the mass spectrometer's source—are effectively normalized. This ratiometric measurement ensures that the calculated concentration of posaconazole remains accurate and precise, even in the presence of these potential sources of error.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies employing deuterated internal standards for the bioanalytical quantification of posaconazole.

Table 1: LC-MS/MS Method Parameters for Posaconazole Quantification

| Parameter | Method 1 | Method 2 |

| Internal Standard | Posaconazole-d4 | Not Specified |

| Calibration Range | 2-1000 ng/mL | 5.00-5000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 5.00 ng/mL |

| Inter-batch Accuracy | Within ± 10% | -4.6 to 2.8% |

| Intra-batch Accuracy | Within ± 10% | Not Reported |

| Inter-run Precision | Not Reported | 2.3-8.7% |

| Intra-run Precision | Not Reported | Not Reported |

| Reference | [10] | [5] |

Table 2: Performance Characteristics of a UPLC-MS/MS Method for Posaconazole

| Parameter | Value |

| Calibration Range | 0.014 to 12 µg/mL |

| Intra-run Accuracy | 106% ± 2% |

| Inter-run Accuracy | 103% ± 4% |

| Intra-run Coefficient of Variation | 7% ± 4% |

| Inter-run Coefficient of Variation | 7% ± 3% |

| Reference | [3] |

Experimental Protocols

Below are detailed methodologies for key experiments involved in the quantification of posaconazole using a deuterated internal standard.

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting posaconazole from plasma samples.

-

Aliquot Plasma: Transfer 50 µL of the plasma sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.[5]

-

Add Internal Standard and Precipitation Agent: Add a specific volume of a solution containing the internal standard (e.g., Posaconazole-D5) dissolved in an organic solvent like acetonitrile. A common approach is to add 150 µL of acetonitrile containing the internal standard.[10]

-

Vortex: Vortex the mixture vigorously for a set period (e.g., 1 minute) to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[3]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a representative set of LC-MS/MS conditions.

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is commonly used for separation.[3]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[6][10]

-

Flow Rate: A typical flow rate is between 0.25 and 0.8 mL/min.[3][10]

-

Injection Volume: A small volume of the prepared sample (e.g., 10 µL) is injected onto the column.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Ion Transitions: Specific precursor-to-product ion transitions are monitored for both posaconazole and Posaconazole-D5. For example:

-

Posaconazole: m/z 701.4 → 683.3[3]

-

Posaconazole-D5: The precursor ion will be shifted by +5 (m/z 706.4), and the product ion may or may not be shifted depending on the fragmentation pattern.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for posaconazole quantification.

Caption: How Posaconazole-D5 corrects for analytical variability.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Posaconazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcrt.org [ijcrt.org]

- 5. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Posaconazole-d5 | CAS 2649530-57-2 | Cayman Chemical | Biomol.com [biomol.com]

- 8. japsonline.com [japsonline.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Posaconazole-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Posaconazole-D5, a deuterated analog of the broad-spectrum antifungal agent Posaconazole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key pathways and workflows.

Introduction

Posaconazole-D5 is a stable isotope-labeled version of Posaconazole, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods for therapeutic drug monitoring and pharmacokinetic studies of Posaconazole. Understanding its fundamental physical and chemical properties is crucial for its effective application in research and development.

Physical and Chemical Properties

The physical and chemical properties of Posaconazole-D5 are summarized in the table below. These properties are essential for developing analytical methods, formulation studies, and understanding its behavior in various experimental settings.

| Property | Value | Reference |

| Chemical Name | 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(3S,4S)-1,1,1,2,2-pentadeuterio-4-hydroxypentan-3-yl]-1,2,4-triazol-3-one | PubChem |

| Molecular Formula | C₃₇H₃₇D₅F₂N₈O₄ | Cayman Chemical |

| Molecular Weight | 705.8 g/mol | PubChem |

| CAS Number | 1217785-83-5 | MedchemExpress |

| Appearance | White to off-white solid | MedchemExpress |

| Melting Point | 170-172 °C | ChemicalBook |

| Solubility | Soluble in Acetonitrile and DMSO (18.75 mg/mL with heating) | Cayman Chemical, GlpBio |

| pKa | Estimated to be similar to Posaconazole (pKa1 ≈ 3.6-4.6, pKa2 ≈ 3.6-4.6) | Multiple Sources |

| LogP (XLogP3) | 4.6 | PubChem |

| Storage | Store at -20°C | MedchemExpress |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of Posaconazole-D5 are outlined below. These protocols are based on standard pharmaceutical analysis techniques.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

The melting point of Posaconazole-D5 can be accurately determined using Differential Scanning Calorimetry (DSC).

-

Instrumentation: A calibrated DSC instrument.

-

Sample Preparation: A small amount of Posaconazole-D5 (2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Method: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow to the sample is monitored as a function of temperature.

-

Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Determination of Solubility by Shake-Flask Method

The equilibrium solubility of Posaconazole-D5 in a specific solvent can be determined using the shake-flask method.

-

Procedure:

-

An excess amount of Posaconazole-D5 is added to a known volume of the solvent (e.g., acetonitrile, DMSO, or aqueous buffers) in a sealed container.

-

The mixture is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.

-

The concentration of Posaconazole-D5 in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of Posaconazole-D5, which are expected to be very similar to those of Posaconazole, can be determined by potentiometric titration.

-

Principle: The compound is dissolved in a suitable solvent mixture (e.g., water-methanol) and titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration.

-

Method:

-

A known amount of Posaconazole-D5 is dissolved in a mixture of water and an organic co-solvent to ensure solubility.

-

The solution is titrated with a standardized solution of hydrochloric acid or sodium hydroxide.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

-

Analysis: The pKa values are determined from the titration curve by identifying the pH at the half-equivalence points.

Mechanism of Action of Posaconazole

Posaconazole, the parent compound of Posaconazole-D5, is a potent antifungal agent that functions by inhibiting the ergosterol biosynthesis pathway in fungi. Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The key target of Posaconazole is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme. Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth.[1][2]

Figure 1: Mechanism of action of Posaconazole in the fungal ergosterol biosynthesis pathway.

Experimental Workflow: Posaconazole-D5 as an Internal Standard in LC-MS Analysis

Posaconazole-D5 is primarily used as an internal standard in the quantification of Posaconazole in biological matrices. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis, while its mass difference allows for distinct detection by the mass spectrometer.

The following diagram illustrates a typical workflow for the use of Posaconazole-D5 in an LC-MS/MS bioanalytical method.

Figure 2: Workflow for the use of Posaconazole-D5 as an internal standard in LC-MS/MS analysis.

Conclusion

Posaconazole-D5 is an indispensable tool for the accurate and precise quantification of Posaconazole in complex biological matrices. This guide has provided a detailed summary of its physical and chemical properties, along with standardized experimental protocols for their determination. The visualized mechanism of action and the experimental workflow further elucidate its application in antifungal research and therapeutic drug monitoring. This comprehensive information will aid researchers and drug development professionals in the effective utilization of Posaconazole-D5 in their studies.

References

A Technical Guide to the Molecular Characteristics of Posaconazole and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular weights of the broad-spectrum antifungal agent posaconazole and its deuterated analog, posaconazole-D5. This document is intended to serve as a comprehensive resource, offering detailed information on their chemical properties, the methodologies for their molecular weight determination, and the biochemical pathway central to posaconazole's therapeutic effect.

Core Molecular Data

A comparative summary of the key molecular identifiers for posaconazole and its deuterated form, posaconazole-D5, is presented below. The inclusion of five deuterium atoms in the posaconazole-D5 structure results in a discernible increase in its molecular weight.

| Property | Posaconazole | Posaconazole-D5 |

| Chemical Formula | C₃₇H₄₂F₂N₈O₄[1][2][3] | C₃₇H₃₇D₅F₂N₈O₄[4][5][6][7][8] |

| Molecular Weight | 700.8 g/mol [1][9] | 705.8 g/mol [4][10] |

| Monoisotopic Mass | 700.3294 g/mol | 705.3611 g/mol [10] |

Determination of Molecular Weight: Experimental Protocols

The definitive determination of the molecular weights of posaconazole and posaconazole-D5 is achieved through mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio of ions. Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely employed method for the quantification of posaconazole in biological matrices, and the principles of this technique are fundamental to confirming its molecular weight.[11][12][13][14] Posaconazole-D5, with its known mass difference, serves as an ideal internal standard in such assays to ensure accuracy and precision.[4]

A generalized experimental workflow for the analysis of posaconazole and the confirmation of its molecular weight using LC-MS/MS is outlined below.

In this process, the sample is first prepared, often involving protein precipitation to remove larger molecules. The prepared sample, containing both the analyte (posaconazole) and the internal standard (posaconazole-D5), is then injected into a liquid chromatography system. The LC column separates the compounds based on their physicochemical properties. Following separation, the compounds are introduced into the mass spectrometer.

Within the mass spectrometer, the molecules are ionized, typically using electrospray ionization (ESI). The protonated molecules ([M+H]⁺) of posaconazole and posaconazole-D5 are then selected in the first mass analyzer (Q1). These selected ions are fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the third mass analyzer (Q3). The detector measures the abundance of these specific product ions, allowing for precise quantification and confirmation of the molecular identity based on the unique mass-to-charge ratios of the parent and fragment ions.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Posaconazole exerts its antifungal effect by targeting a crucial enzyme in the fungal cell membrane synthesis pathway: lanosterol 14α-demethylase.[6][8][15][16][17] This enzyme is a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane integrity and fluidity.

By inhibiting lanosterol 14α-demethylase, posaconazole disrupts the ergosterol biosynthesis pathway. This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane. The consequence is a disruption of the cell membrane's structure and function, ultimately inhibiting fungal growth and replication.

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the point of inhibition by posaconazole.

References

- 1. mdpi.com [mdpi.com]

- 2. ovid.com [ovid.com]

- 3. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 4. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Posaconazole | PPT [slideshare.net]

- 9. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A general and rapid LC-MS/MS method for simultaneous determination of voriconazole, posaconazole, fluconazole, itraconazole and hydroxyitraconazole in IFI patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. What is the mechanism of Posaconazole? [synapse.patsnap.com]

The Indispensable Role of Deuterated Standards in Modern Pharmacology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern pharmacology and drug development, precision and accuracy are paramount. Deuterated standards, which are molecules where one or more hydrogen atoms are replaced by their stable, heavier isotope deuterium (²H or D), have emerged as powerful tools that significantly enhance the reliability and depth of bioanalytical studies. The substitution of hydrogen with deuterium creates a molecule that is chemically identical to the parent compound but has a higher mass. This subtle yet critical difference allows for clear differentiation in mass spectrometry, making deuterated compounds the gold standard for use as internal standards in pharmacokinetic studies, metabolic profiling, and quantitative bioanalysis. This guide provides a technical overview of the principles, applications, and methodologies associated with the use of deuterated standards in pharmacology.

The Principle of Isotopic Labeling and the Kinetic Isotope Effect

The utility of deuterated standards is rooted in their behavior during analysis. In liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard should co-elute with the analyte and exhibit the same ionization efficiency to accurately correct for variations during sample preparation and analysis.[1] A stable isotope-labeled (SIL) version of the analyte, such as a deuterated compound, is the perfect candidate for this role.[1][2]

A key phenomenon to consider is the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[3] Consequently, it requires more energy to break. This can lead to a slower rate of metabolism for deuterated molecules if the C-H bond cleavage is the rate-limiting step in the metabolic pathway.[3] This effect has two major implications:

-

As an Internal Standard : The KIE is generally negligible, ensuring the deuterated standard behaves almost identically to the analyte during extraction and chromatographic separation.

-

As a Therapeutic Agent : The KIE can be intentionally leveraged to slow a drug's metabolism, potentially increasing its half-life, improving its safety profile, and reducing patient dosing frequency.[4][5] A notable example is Deutetrabenazine, an FDA-approved deuterated drug that offers a more favorable pharmacokinetic profile than its non-deuterated counterpart, tetrabenazine.[4]

Core Applications in Pharmacology

The Gold Standard for Internal Standards in Bioanalysis

The primary and most widespread application of deuterated compounds is as internal standards (IS) for quantitative bioanalysis using LC-MS/MS. Biological samples like plasma are complex matrices that can cause ion suppression or enhancement, leading to high variability in the MS signal.[2] A deuterated IS, when added to a sample at a known concentration, experiences the same matrix effects and procedural losses as the analyte. By measuring the ratio of the analyte's signal to the IS's signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.[2] Using a SIL-IS is considered the most effective way to correct for such matrix effects.[2]

Enhancing Pharmacokinetic (PK) Studies

Deuterated compounds have revolutionized the design and accuracy of pharmacokinetic studies, which analyze the absorption, distribution, metabolism, and excretion (ADME) of a drug. By using a deuterated version of a drug, researchers can:

-

Improve Data Reliability : Overcome inter-subject variability in drug metabolism.[]

-

Determine Absolute Bioavailability : By administering an intravenous (IV) dose of the deuterated drug simultaneously with an oral dose of the non-deuterated drug.

-

Develop Better Drugs : Strategically deuterating a drug molecule can slow its metabolism, leading to improved pharmacokinetic properties such as a longer half-life and reduced clearance.[7]

Elucidating Metabolic Pathways

Understanding how a drug is metabolized is crucial for assessing its efficacy and safety. Deuterated standards are invaluable tracers for these studies.[] When a deuterated drug is administered, its metabolic fate can be tracked through the body.[8] Mass spectrometry can distinguish the deuterated metabolites from endogenous molecules, allowing for the precise identification of metabolic pathways. This approach can also reveal "metabolic switching," where deuteration at a specific site blocks one metabolic pathway, shunting the drug's metabolism towards alternative routes.[8][9]

Quantitative Data Presentation

The use of a deuterated internal standard significantly improves the quality of bioanalytical data compared to using a structural analogue.

Table 1: Comparison of Assay Performance for Kahalalide F Using a Deuterated (SIL) vs. Analogue Internal Standard

| Parameter | Analogue Internal Standard | Deuterated (SIL) Internal Standard |

| Mean Bias (%) | 96.8 | 100.3 |

| Standard Deviation (%) | 8.6 | 7.6 |

| Number of Samples (n) | 284 | 340 |

Data adapted from a study on the depsipeptide marine anticancer agent kahalalide F. The results demonstrate that the deuterated SIL internal standard provided a mean bias closer to the true value and significantly lower variance (p=0.02), indicating superior accuracy and precision.[10]

Deuteration can also be used to intentionally alter a drug's pharmacokinetic profile.

Table 2: Pharmacokinetic Profile of d₉-Methadone vs. Methadone in Mice

| Pharmacokinetic Parameter | Methadone | d₉-Methadone | Fold Change |

| AUC (Area Under the Curve) | Undisclosed Base Value | 5.7x Higher | 5.7 |

| Cₘₐₓ (Maximum Concentration) | Undisclosed Base Value | 4.4x Higher | 4.4 |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 5.2x Lower |

| Brain-to-Plasma Ratio | 2.05 ± 0.62 | 0.35 ± 0.12 | 5.9x Lower |

Data from a study on the intravenous administration of d₉-methadone in mice. The results show that deuteration led to a significant increase in plasma concentration and a reduction in clearance, improving its pharmacokinetic properties.[7]

Experimental Protocols

Example Protocol: Quantification of an Analyte in Plasma using a Deuterated IS

This protocol provides a representative workflow for the quantification of a target analyte in a biological matrix (e.g., plasma) using a deuterated internal standard and LC-MS/MS.

1. Reagent and Sample Preparation:

- Prepare calibration standards by spiking known concentrations of the analyte into the blank matrix (e.g., human plasma).

- Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

- Prepare a working internal standard solution by diluting the deuterated IS in a suitable solvent (e.g., methanol) to a fixed concentration.

2. Sample Extraction (Protein Precipitation):

- Aliquot 100 µL of each sample (calibrator, QC, or unknown study sample) into a microcentrifuge tube.

- Add 10 µL of the working deuterated internal standard solution to each tube and vortex briefly.

- Add 300 µL of a protein precipitation agent (e.g., acetonitrile or a mixture of zinc sulfate and methanol) to each tube.

- Vortex vigorously for 1 minute to ensure complete protein precipitation.

- Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

3. Final Sample Preparation:

- Carefully transfer 200 µL of the supernatant to a clean HPLC vial.

- If necessary, evaporate the solvent under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.

- The sample is now ready for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis:

- Liquid Chromatography: Inject the sample onto an appropriate HPLC/UHPLC column (e.g., a C18 column). Use a gradient elution method with a suitable mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analyte and IS from other matrix components.

- Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

- Define a specific precursor-to-product ion transition for the analyte.

- Define a specific precursor-to-product ion transition for the deuterated internal standard.

- The instrument will monitor these specific transitions to generate chromatograms for both the analyte and the IS.

5. Data Analysis:

- Integrate the peak areas for both the analyte and the deuterated IS.

- Calculate the peak area ratio (Analyte Area / IS Area) for each sample.

- Generate a calibration curve by plotting the peak area ratio versus the nominal concentration for the calibration standards.

- Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Workflows and Pathways

Bioanalytical Workflow using a Deuterated Internal Standard

The following diagram illustrates the typical workflow for a bioanalytical assay from sample receipt to final data analysis.

Metabolic Switching of Caffeine due to Deuteration

This diagram illustrates how deuterating a specific methyl group on the caffeine molecule can shift its primary metabolic pathway. Caffeine is normally metabolized by losing methyl groups at positions 1, 3, or 7.[9] Blocking one position with deuterium enhances metabolism at the other positions.

Conclusion

Deuterated standards are no longer just research tools; they are integral components of modern drug discovery and development.[4] Their application as internal standards in bioanalysis provides unparalleled accuracy and robustness, a necessity for regulatory submissions.[2] Furthermore, the strategic incorporation of deuterium into drug candidates offers a powerful method to optimize pharmacokinetic properties, leading to safer and more effective medicines. As analytical techniques continue to advance in sensitivity, the role of deuterated standards in providing clean, reliable, and interpretable data will only become more critical for the pharmaceutical industry.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. bioscientia.de [bioscientia.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 7. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

- 10. scispace.com [scispace.com]

Methodological & Application

Application Note: Quantitative Analysis of Posaconazole in Human Plasma using Posaconazole-D5 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Posaconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Posaconazole-D5 as an internal standard (IS) to ensure accuracy and precision.[1] Sample preparation is achieved through a straightforward protein precipitation technique. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive ionization mode. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of Posaconazole.

Introduction

Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients.[2][3] Due to variable absorption and potential drug-drug interactions, therapeutic drug monitoring (TDM) of Posaconazole is often recommended to ensure efficacy and minimize toxicity.[4][5][6] Target trough concentrations are generally considered to be greater than 700 ng/mL for prophylactic use.[5][7] This application note describes a validated LC-MS/MS method for the reliable quantification of Posaconazole in human plasma, employing its deuterated stable isotope, Posaconazole-D5, as the internal standard.

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of Posaconazole.

Experimental Protocols

Materials and Reagents

-

Posaconazole analytical standard

-

Posaconazole-D5 internal standard[1]

-

Acetonitrile (HPLC grade)

-

Formic acid (reagent grade)

-

Deionized water

-

Human plasma (with anticoagulant)

Instrumentation

-

Liquid Chromatography system (e.g., Shimadzu LC-10AD VP)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000)[8]

-

Analytical Column: C18 column (e.g., CAPCELL PAK C18, 50 mm × 2.0 mm, 5 µm)[9]

Sample Preparation

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (Posaconazole-D5 in acetonitrile).

-

Add 150 µL of acetonitrile to precipitate plasma proteins.[9][10]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 50 mm x 2.0 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.25 mL/min[9] |

| Injection Volume | 10 µL |

| Column Temperature | 35°C[10] |

| Gradient | Isocratic: 55% B[9] (or a suitable gradient program) |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |

| Precursor Ion (m/z) | Posaconazole: 701.3 |

| Posaconazole-D5: 706.3 | |

| Product Ion (m/z) | Posaconazole: 683.3 |

| Posaconazole-D5: 687.3 | |

| Dwell Time | 200 ms |

| Collision Energy | Optimized for the specific instrument |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method, based on typical validation results from published literature.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Posaconazole | 2 - 1000[9] | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 2 | < 15% | < 15% | ± 15% |

| Low QC | 5 | < 10% | < 10% | ± 10% |

| Mid QC | 100 | < 10% | < 10% | ± 10% |

| High QC | 800 | < 10% | < 10% | ± 10% |

| Data presented are representative values based on similar validated methods.[9] |

Table 3: Recovery

| Analyte | Concentration (ng/mL) | Extraction Recovery (%) |

| Posaconazole | 2 | 84.5 ± 4.4 |

| 100 | 88.7 ± 5.9 | |

| 800 | 88.4 ± 3.7 | |

| Posaconazole-D5 | 100 | 90.9 ± 5.5 |

| Data adapted from a study using a similar extraction method.[9] |

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantitative determination of Posaconazole in human plasma. The use of a deuterated internal standard, Posaconazole-D5, ensures high accuracy and precision, making this method well-suited for clinical research, pharmacokinetic studies, and therapeutic drug monitoring of Posaconazole. The simple protein precipitation sample preparation allows for a high-throughput workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cincinnatichildrens.org [cincinnatichildrens.org]

- 3. omicsonline.org [omicsonline.org]

- 4. Approaches for posaconazole therapeutic drug monitoring and their clinical benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. albertahealthservices.ca [albertahealthservices.ca]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. A general and rapid LC-MS/MS method for simultaneous determination of voriconazole, posaconazole, fluconazole, itraconazole and hydroxyitraconazole in IFI patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: High-Throughput Analysis of Posaconazole in Human Plasma using Posaconazole-D5 as an Internal Standard for Therapeutic Drug Monitoring

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Therapeutic drug monitoring (TDM) of the triazole antifungal agent posaconazole is crucial for optimizing clinical outcomes, due to its variable absorption and potential for drug-drug interactions. This application note describes a robust and sensitive method for the quantification of posaconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Posaconazole-D5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[1][2][3] This method is suitable for high-throughput clinical research and drug development applications.

Introduction

Posaconazole is a broad-spectrum antifungal agent used for the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients.[4][5][6] Its therapeutic efficacy is associated with maintaining adequate plasma concentrations, with trough levels generally recommended to be above 0.7 µg/mL for prophylaxis and above 1.0-1.25 µg/mL for treatment of active infections.[4][7][8] However, posaconazole exhibits significant inter-individual pharmacokinetic variability.[9][10] Therefore, TDM is highly recommended to ensure optimal drug exposure and minimize the risk of therapeutic failure or potential concentration-related toxicities.[4][5][10]

LC-MS/MS has become the gold standard for TDM due to its high sensitivity, specificity, and rapid throughput.[4][11][12] The use of a stable isotope-labeled internal standard (SIL-IS), such as Posaconazole-D5, is critical for accurate quantification.[2][3] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for potential analytical variability.[3][13]

This document provides a detailed protocol for the determination of posaconazole concentrations in human plasma using an LC-MS/MS assay with Posaconazole-D5 as the internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for posaconazole quantification using a deuterated internal standard. The data is compiled from various published studies.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |

| Posaconazole | 0.02 - 40 | > 0.99 |

| Posaconazole | 0.1 - 12.8 | > 0.996 |

| Posaconazole | 0.014 - 12 | Not Specified |

| Posaconazole | 5.00 - 5000 ng/mL | > 0.99 |

Data compiled from multiple sources.[11][12][14][15]

Table 2: Precision and Accuracy

| Analyte | Concentration Level | Intra-day CV (%) | Inter-day CV (%) | Accuracy (%) |

| Posaconazole | Low QC | 1.9 - 7.0 | 2.7 - 7.0 | 93.0 - 106 |

| Posaconazole | Medium QC | 2.5 - 5.0 | 3.5 - 6.0 | 95.0 - 105 |

| Posaconazole | High QC | 3.8 - 6.0 | 5.4 - 8.7 | 97.0 - 110.6 |

CV = Coefficient of Variation. QC = Quality Control. Data represents a range from multiple sources.[11][12][14][15]

Table 3: Recovery and Matrix Effect

| Analyte | Concentration Level | Extraction Recovery (%) | Matrix Effect (%) |

| Posaconazole | Low | > 90 | 95 - 112 |

| Posaconazole | Medium | > 90 | 95 - 112 |

| Posaconazole | High | > 90 | 95 - 112 |

Data compiled from multiple sources.[14][16]

Experimental Protocols

Materials and Reagents

-

Posaconazole reference standard

-

Posaconazole-D5 internal standard[17]

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (drug-free)

-

Microcentrifuge tubes

-

Autosampler vials

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 30 x 2.1 mm, 2.6 µm)[12]

-

Vortex mixer

-

Centrifuge

Sample Preparation Protocol

-

Spike Internal Standard: To 100 µL of plasma sample (calibrator, QC, or unknown), add a specified amount of Posaconazole-D5 working solution (e.g., 100 µL of 0.5 µg/mL solution).[14]

-

Protein Precipitation: Add 200 µL of acetonitrile to each tube to precipitate proteins.[14]

-

Vortex: Vortex the tubes for 30 seconds to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes to pellet the precipitated proteins.[14]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial.

-

Dilution (if necessary): Dilute the supernatant with a suitable solvent (e.g., a mixture of methanol and mobile phase A) before injection.[14]

LC-MS/MS Method

-

LC Column: Kinetex® EVO C18 (30 x 2.1 mm, 2.6 µm) or equivalent.[12]

-

Mobile Phase A: Water with 0.1% formic acid.[12]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]

-

Gradient Elution: A linear gradient is typically used to separate posaconazole from endogenous plasma components.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 2-10 µL.[12]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Posaconazole Transition: Monitor a specific precursor to product ion transition (e.g., m/z 701.3 → 614.3).[18]

-

Posaconazole-D5 Transition: Monitor the corresponding transition for the internal standard.

-

Visualizations

Caption: Experimental workflow for Posaconazole TDM.

Caption: Role of an internal standard in TDM.

Caption: Mechanism of action of Posaconazole.

Discussion

The described LC-MS/MS method provides a reliable and efficient means for the therapeutic drug monitoring of posaconazole in human plasma. The one-step protein precipitation is a simple and rapid extraction technique suitable for high-throughput analysis.[12] The use of a stable isotope-labeled internal standard, Posaconazole-D5, is paramount for achieving the high accuracy and precision required for clinical applications.[2][3] This internal standard co-elutes with the analyte and experiences similar ionization effects, effectively normalizing the analytical response and minimizing the impact of matrix variability.[13]

The method demonstrates excellent linearity over a clinically relevant concentration range, and the precision and accuracy data fall well within the accepted guidelines for bioanalytical method validation. The high recovery and minimal matrix effects indicate that the sample preparation is effective in removing interfering substances from the plasma matrix.[14][16]

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the quantification of posaconazole in human plasma using LC-MS/MS with Posaconazole-D5 as an internal standard. The method is sensitive, specific, and robust, making it an ideal tool for therapeutic drug monitoring in research and clinical settings to aid in the optimization of posaconazole therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 4. myadlm.org [myadlm.org]

- 5. Approaches for posaconazole therapeutic drug monitoring and their clinical benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Drug Monitoring of Posaconazole: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nhsgrampian.org [nhsgrampian.org]

- 8. Item - Posaconazole therapeutic drug monitoring in a regional hospital setting - University of Wollongong - Figshare [ro.uow.edu.au]

- 9. Determination of posaconazole concentration with LC-MS/MS in adult patients with hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Posaconazole therapeutic drug monitoring in clinical practice and longitudinal analysis of the effect of routine laboratory measurements on posaconazole concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A rapid and simple HPLC-MS/MS method for the therapeutic drug monitoring of six special-grade antimicrobials in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 14. scispace.com [scispace.com]

- 15. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

Application Note: The Use of Posaconazole-D5 in Preclinical Pharmacokinetic Studies

Introduction

Posaconazole is a second-generation, broad-spectrum triazole antifungal agent utilized for the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patients. Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing dosing regimens and ensuring therapeutic efficacy. Preclinical studies in animal models are fundamental to gathering this data.

The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Posaconazole-D5, a deuterated analog of posaconazole, serves as an ideal internal standard for these studies. Its chemical and physical properties are nearly identical to posaconazole, ensuring it behaves similarly during sample extraction and ionization. However, its mass is five daltons higher, allowing it to be distinguished from the unlabeled drug by the mass spectrometer. This co-eluting, mass-differentiated standard corrects for variability in sample preparation and matrix effects, leading to highly accurate and precise quantification of posaconazole in biological matrices.

This document provides detailed protocols and compiled pharmacokinetic data for the use of Posaconazole-D5 in supporting preclinical animal studies.

Section 1: Pharmacokinetic Profiles of Posaconazole in Animal Models

Posaconazole's pharmacokinetics have been evaluated in several animal species. It generally exhibits a large apparent volume of distribution, indicating extensive tissue penetration[1]. The oral bioavailability can be variable and is often influenced by food intake, a factor also observed in humans[1][2]. The terminal half-life is prolonged in species like dogs and monkeys compared to rodents[1].

Table 1: Pharmacokinetic Parameters of Posaconazole in Rats

| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |

|---|---|---|---|---|---|---|

| Oral Suspension | 10 - 120 | Dose-dependent increase | ~8 | Dose-dependent increase | 7 - 9 | [1][3] |

| Oral Suspension | 64 | N/A | 24 | 276.84 (AUC₀₋₈₀) | N/A |[3] |

Table 2: Pharmacokinetic Parameters of Posaconazole in Dogs

| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|

| IV Solution | 3 | N/A | N/A | 29.3 | 100 | [4][5] |

| Oral Suspension | 6 | 0.42 | 7.7 | 24 | 26 (highly variable) | [4][5] |

| Delayed-Release Tablet | 6.9 | 1.8 | 9.5 | 42 | 159 (highly variable) |[4][5] |

Table 3: Pharmacokinetic Parameters of Posaconazole in Cats

| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|

| IV Solution | 3 | N/A | N/A | 57.7 | 100 | [6] |

| Oral Suspension | 15 | 0.52 | 12 | 47.7 | 11.2 |[6] |

N/A: Not Applicable or Not Available

Section 2: Experimental Protocols

Protocol 2.1: In-Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a general procedure for conducting a single-dose pharmacokinetic study of orally administered posaconazole in rats.

1. Animals and Housing:

-

Species: Male Sprague-Dawley rats (8-10 weeks old).

-

Housing: Animals are housed in a controlled environment (22±2°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Acclimatize animals for at least one week before the experiment.

2. Dosing:

-

Formulation: Prepare a suspension of posaconazole in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administration: Administer a single oral dose (e.g., 10 mg/kg) via gavage. For studies investigating food effects, animals may be fasted overnight prior to dosing[4].

3. Blood Sample Collection:

-

Method: Collect blood samples (~200 µL) from the tail vein or via a cannulated vessel.

-

Time Points: Collect samples at pre-dose (0 h) and at multiple time points post-dose, for example: 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours. The schedule should be designed to adequately capture the Cmax and the elimination phase[3].

-

Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C (e.g., 3000 x g for 10 minutes) within 30 minutes of collection to separate the plasma.

-

Storage: Transfer the resulting plasma samples to labeled cryovials and store at -80°C until bioanalysis.

Protocol 2.2: Bioanalytical Method for Posaconazole Quantification by LC-MS/MS

This protocol describes the quantification of posaconazole in plasma using Posaconazole-D5 as an internal standard (IS).

1. Materials and Reagents:

-

Posaconazole analytical standard

-

Posaconazole-D5 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Rat plasma (for standards and quality controls)

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of posaconazole and Posaconazole-D5 in a suitable organic solvent like methanol or DMSO.

-

Working Solutions: Prepare serial dilutions of the posaconazole stock solution to create calibration standards (e.g., 5 to 5000 ng/mL)[7]. Prepare a working solution of Posaconazole-D5 (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of study plasma, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution prepared in acetonitrile. This step combines protein precipitation and IS addition[8].

-

Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions (Example):

-

LC System: UPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[9].

-

Mobile Phase A: 0.1% Formic Acid in Water[2].

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile[2].

-

Flow Rate: 0.3 mL/min[9].

-

Gradient: Implement a suitable gradient to separate posaconazole from matrix components.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode[7].

-

MRM Transitions: Monitor specific precursor-to-product ion transitions. For example:

-

Posaconazole: m/z 701.3 → 683.3

-

Posaconazole-D5: m/z 706.3 → 688.3 (Note: Exact m/z values should be optimized on the specific instrument used).

-

5. Method Validation:

-

Validate the method in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation)[10][11].

-

Assess linearity, accuracy, precision (intra- and inter-day), selectivity, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term)[12]. The accuracy should be within ±15% (±20% for the lower limit of quantification), and the precision (%CV) should not exceed 15% (20% for LLOQ)[9].

Section 3: Visualized Workflows

The following diagrams illustrate the key processes involved in a typical preclinical pharmacokinetic study.

Caption: High-level workflow for a preclinical pharmacokinetic study.

Caption: Workflow for bioanalytical sample preparation using protein precipitation.

References

- 1. Pharmacokinetics, Safety, and Tolerability of Oral Posaconazole Administered in Single and Multiple Doses in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Posaconazole pharmacokinetics after administration of an intravenous solution, oral suspension, and delayed-release tablet to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cincinnatichildrens.org [cincinnatichildrens.org]

- 9. A general and rapid LC-MS/MS method for simultaneous determination of voriconazole, posaconazole, fluconazole, itraconazole and hydroxyitraconazole in IFI patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Posaconazole-D5 in Clinical Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Posaconazole is a broad-spectrum triazole antifungal agent used for the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patients.[1][2][3] Due to its variable absorption and potential for drug-drug interactions, therapeutic drug monitoring (TDM) of posaconazole is crucial to ensure efficacy and minimize toxicity.[1][4] This document provides detailed application notes and protocols for the quantitative analysis of posaconazole in human plasma or serum using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with Posaconazole-D5 as an internal standard. The use of a stable isotope-labeled internal standard like Posaconazole-D5 is best practice for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[5]

Therapeutic Drug Monitoring of Posaconazole

TDM is recommended for posaconazole to maintain plasma concentrations within the therapeutic range. Target trough concentrations can vary depending on the indication (prophylaxis or treatment) and the specific patient population.

| Indication | Recommended Trough Concentration |

| Prophylaxis | >0.7 mg/L[1][6][7] |

| Treatment of Invasive Fungal Infections | >1.0 - 1.25 mg/L[1] |

Note: Samples for trough level monitoring should be collected just prior to the next dose (0 to 60 minutes before).[8] Steady-state is typically reached after 6-7 days of consistent dosing.[8]

Bioanalytical Method: HPLC-MS/MS

The gold standard for the quantification of posaconazole in biological matrices is HPLC-MS/MS, which offers high sensitivity, specificity, and throughput.[9]

Experimental Workflow

The following diagram outlines the general workflow for the bioanalysis of posaconazole in clinical samples.

Caption: Bioanalytical workflow for Posaconazole quantification.

Detailed Experimental Protocol

This protocol describes a validated method for the determination of posaconazole in human plasma or serum using HPLC-MS/MS.

1. Materials and Reagents

-

Posaconazole certified reference standard

-

Posaconazole-D5 internal standard (IS)

-

HPLC-grade acetonitrile and methanol

-

Formic acid (reagent grade)

-

Ultrapure water

-

Drug-free human plasma or serum for calibration standards and quality controls

2. Preparation of Stock and Working Solutions

-

Posaconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve posaconazole in methanol.

-

Posaconazole-D5 Stock Solution (1 mg/mL): Accurately weigh and dissolve Posaconazole-D5 in methanol.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the posaconazole stock solution with methanol:water (50:50, v/v) to cover the desired calibration range (e.g., 0.1 to 10 µg/mL).

-

Internal Standard Working Solution (e.g., 2 µg/mL): Dilute the Posaconazole-D5 stock solution in methanol.

3. Preparation of Calibration Standards and Quality Controls (QCs)

-

Spike drug-free plasma or serum with the posaconazole working standards to create calibration standards at concentrations covering the therapeutic range (e.g., 0.1, 0.3, 2, 4, and 8 µg/mL).[2]

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

4. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma/serum sample, calibrator, or QC, add 200 µL of the internal standard working solution in acetonitrile.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes.[10]

-

Transfer the supernatant to an autosampler vial for analysis.

5. HPLC-MS/MS Conditions

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1120 Compact LC or equivalent[11] |

| Column | C18, 30 x 2.1 mm, 2.6 µm or equivalent[12] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 55% B, increase to 95% B, then return to initial conditions |

| Flow Rate | 0.3 mL/min[13] |

| Column Temperature | 35 °C[13] |

| Injection Volume | 2-5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Posaconazole: m/z 701.4 -> 683.3, Posaconazole-D5: (adjust for D5 mass shift) |

| Collision Energy | Optimize for specific instrument |

Note: The exact MRM transitions and collision energies for Posaconazole-D5 should be determined by infusing the standard into the mass spectrometer.

Method Validation Parameters

A summary of typical validation parameters for a bioanalytical method for posaconazole is provided below.

| Parameter | Typical Range/Value |

| Linearity Range | 0.02 - 40 µg/mL[10] |

| Correlation Coefficient (r²) | >0.99[13] |

| Intra-day Precision (CV%) | <15% (<20% at LLOQ) |

| Inter-day Precision (CV%) | <15% (<20% at LLOQ)[13] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[13] |

| Recovery | >70% |

| Matrix Effect | Within acceptable limits |

Logical Relationship for Method Development

The following diagram illustrates the logical steps involved in developing a robust bioanalytical method for posaconazole.

Caption: Logical steps for bioanalytical method development.

Conclusion